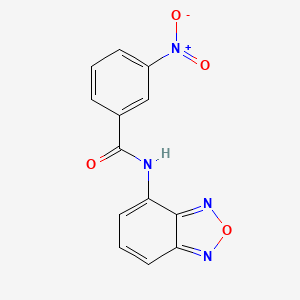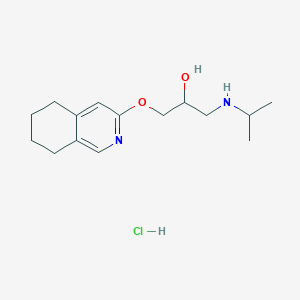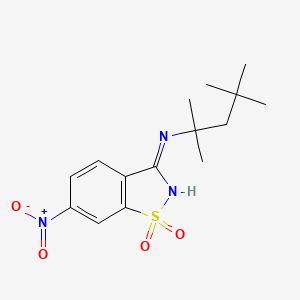
5-chloro-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazoline class of compounds. It is a heterocyclic compound that contains a quinazoline ring system, which is a fused ring system that contains a benzene ring and a pyrimidine ring. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-chloro-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase (COX), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of protein kinase C (PKC), which is an enzyme that plays a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to exhibit anti-viral and anti-bacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-chloro-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one is its wide range of biological activities, which make it a promising candidate for the development of new drugs and therapies. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are many possible future directions for research on 5-chloro-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one. One possible direction is the development of new drugs and therapies based on this compound. Another possible direction is the study of its mechanism of action and its interactions with various enzymes and receptors in the body. Additionally, the potential applications of this compound in the fields of biochemistry and pharmacology are still being explored, and further research is needed to fully understand its biological activities and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 5-chloro-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one involves the reaction of 5-chloro-3-nitroquinoline with isopropylamine in the presence of a reducing agent such as iron powder or zinc dust. The nitro group is reduced to an amino group, which then undergoes a cyclization reaction with the adjacent carbonyl group to form the quinazolinone ring system. The final product is obtained after purification by column chromatography or recrystallization.
Applications De Recherche Scientifique
5-chloro-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities.
Propriétés
IUPAC Name |
5-chloro-3-(1-methoxypropan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8(6-17-2)15-7-14-10-5-3-4-9(13)11(10)12(15)16/h3-5,7-8H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNLPOIOQIXVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C=NC2=C(C1=O)C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4-({[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenol](/img/structure/B6095843.png)
methanone](/img/structure/B6095851.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6095865.png)
![(3,4-dimethoxyphenyl){1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methanone](/img/structure/B6095873.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B6095884.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6095888.png)


![N-(2-chlorobenzyl)-3-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-piperidinyl}propanamide](/img/structure/B6095904.png)
![1-(2,3-dimethoxyphenyl)-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6095916.png)

![1-[2-(4-methoxyphenyl)ethyl]-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6095959.png)